R-(-)-Flecainide R-(-)-Flecainide R-(–)-Flecainide is the (R) enantiomer of the antiarrhythmic agent flecainide. R-(–)-Flecainide prevents chloroform-induced ventricular fibrillation in mice (ED50 = 14.5 mg/kg). It also prevents ouabain-induced ectopic ventricular tachycardia in anesthetized dogs.
A stereoisomer of Flecainide. Flecainide is a class 1C antiarrhythmic drug especially used for the management of supraventricular arrhythmia.
Brand Name: Vulcanchem
CAS No.: 99495-90-6
VCID: VC21330056
InChI: InChI=1S/C17H20F6N2O3/c18-16(19,20)9-27-12-4-5-14(28-10-17(21,22)23)13(7-12)15(26)25-8-11-3-1-2-6-24-11/h4-5,7,11,24H,1-3,6,8-10H2,(H,25,26)/t11-/m1/s1
SMILES: C1CCNC(C1)CNC(=O)C2=C(C=CC(=C2)OCC(F)(F)F)OCC(F)(F)F
Molecular Formula: C17H20F6N2O3
Molecular Weight: 414.34 g/mol

R-(-)-Flecainide

CAS No.: 99495-90-6

VCID: VC21330056

Molecular Formula: C17H20F6N2O3

Molecular Weight: 414.34 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

R-(-)-Flecainide - 99495-90-6

Description

R-(-)-Flecainide is a specific enantiomer of the antiarrhythmic drug flecainide, which is primarily used to manage certain types of irregular heart rhythms, such as atrial fibrillation and supraventricular tachycardias. The compound has the chemical formula C17H20F6N2O3 and a molecular weight of 414.34 g/mol .

Pharmacological Mechanism

Flecainide, including its R-(-) enantiomer, acts as a class Ic antiarrhythmic agent by blocking fast inward sodium channels in the heart. This action slows the conduction of electrical impulses, particularly affecting the His-Purkinje system and ventricular myocardium . Additionally, flecainide inhibits the rapid component of the delayed rectifier potassium current (I_Kr) and ryanodine receptor 2, which reduces calcium release from the sarcoplasmic reticulum .

Safety and Side Effects

Common side effects of flecainide include dizziness, visual disturbances, shortness of breath, chest pain, and fatigue . Serious side effects can involve cardiac complications such as arrhythmias and heart failure. The safety profile of R-(-)-Flecainide would likely be similar, but specific data is not readily available.

Data Table: Clinical Trials with Flecainide

Clinical TrialPatientsAF DurationFormulationReversion Rate
Capucci et al22≤ 7 daysSingle oral dose (300 mg)8 h → 91%, 24 h → 95%
Donovan et al51≤ 3 daysIV (2 mg/kg-max 150 mg)1 h → 57%, 6 h → 67%
Boriani et al69< 8 daysSingle oral dose (300 mg)1 h → 13%, 3 h → 57%, 8 h → 75%
CAS No. 99495-90-6
Product Name R-(-)-Flecainide
Molecular Formula C17H20F6N2O3
Molecular Weight 414.34 g/mol
IUPAC Name N-[[(2R)-piperidin-2-yl]methyl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide
Standard InChI InChI=1S/C17H20F6N2O3/c18-16(19,20)9-27-12-4-5-14(28-10-17(21,22)23)13(7-12)15(26)25-8-11-3-1-2-6-24-11/h4-5,7,11,24H,1-3,6,8-10H2,(H,25,26)/t11-/m1/s1
Standard InChIKey DJBNUMBKLMJRSA-LLVKDONJSA-N
Isomeric SMILES C1CCN[C@H](C1)CNC(=O)C2=C(C=CC(=C2)OCC(F)(F)F)OCC(F)(F)F
SMILES C1CCNC(C1)CNC(=O)C2=C(C=CC(=C2)OCC(F)(F)F)OCC(F)(F)F
Canonical SMILES C1CCNC(C1)CNC(=O)C2=C(C=CC(=C2)OCC(F)(F)F)OCC(F)(F)F
Appearance White Solid
Purity > 95%
Quantity Milligrams-Grams
Synonyms N-[(2R)-2-Piperidinylmethyl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide; (R)-Flecainide; (-)-Flecainide;
PubChem Compound 6603850
Last Modified Apr 15 2024

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator